molecular formula C15H22N4O B2494517 N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034554-16-8

N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No. B2494517
CAS RN: 2034554-16-8
M. Wt: 274.368
InChI Key: DSOMJCJGQKNWNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves the reaction of intermediate compounds such as amino-pyrazoles with various reagents to form the desired structures. For instance, Hassan et al. (2014) describe the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-N-aryl-1H-pyrazoles, demonstrating a method that could potentially be adapted for the synthesis of the target compound (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by their unique arrangement of nitrogen atoms within the pyrazole and pyrazine rings. This structure is foundational to the chemical's reactivity and potential biological activity. Studies involving NMR and X-ray crystallography, such as those by Tian et al. (2015), provide detailed insights into the arrangement of atoms and bonds within these molecules, which is crucial for understanding their properties and reactivity (Tian, He, Zhang, & Fan, 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrazine derivatives participate in various chemical reactions, contributing to their wide range of applications. The versatility of these compounds is highlighted in research by Bol’but et al. (2014), where reactions with benzylthiol or thiophenols produce novel derivatives, indicating the potential for diverse chemical modifications and applications of the target compound (Bol’but, Kemskii, & Vovk, 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrazine derivatives, such as solubility, melting point, and stability, are critical for their practical applications. These properties are influenced by the compound’s molecular structure and substituents. Research in this area focuses on understanding how modifications to the molecular framework affect these physical properties, facilitating the design of compounds with desirable characteristics for specific applications.

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrazine derivatives, including reactivity, potential biological activity, and interaction with other molecules, are central to their application in medicinal chemistry and other fields. Studies like those by Langford et al. (2008) explore the relationship between structure and activity, providing insights into how these compounds can be optimized for specific functions, such as inhibiting HIV-1 integrase (Langford, Williams, Homnick, Vacca, Felock, Stillmock, Witmer, Hazuda, Gabryelski, & Schleif, 2008).

properties

IUPAC Name

N-cyclopentyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-15(16-11-4-1-2-5-11)18-8-9-19-14(10-18)12-6-3-7-13(12)17-19/h11H,1-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOMJCJGQKNWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

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